molecular formula C19H18N2O3 B11323086 N-(8-methoxyquinolin-5-yl)-2-(2-methylphenoxy)acetamide

N-(8-methoxyquinolin-5-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B11323086
M. Wt: 322.4 g/mol
InChI Key: KODGLQNVYVYPBK-UHFFFAOYSA-N
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Description

“N-(8-methoxyquinolin-5-yl)-2-(2-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(8-methoxyquinolin-5-yl)-2-(2-methylphenoxy)acetamide” typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride, which is then reacted with the quinoline derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(8-methoxyquinolin-5-yl)-2-(2-methylphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Hydroxyquinoline or quinoline-5-carboxaldehyde derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of “N-(8-methoxyquinolin-5-yl)-2-(2-methylphenoxy)acetamide” would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The methoxy and phenoxyacetamide groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“N-(8-methoxyquinolin-5-yl)-2-(2-methylphenoxy)acetamide” is unique due to the combination of the quinoline core, methoxy group, and phenoxyacetamide moiety. This combination may result in unique biological activities and applications that are not observed in other similar compounds.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C19H18N2O3/c1-13-6-3-4-8-16(13)24-12-18(22)21-15-9-10-17(23-2)19-14(15)7-5-11-20-19/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

KODGLQNVYVYPBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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